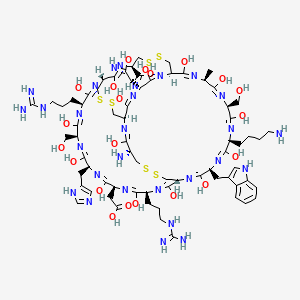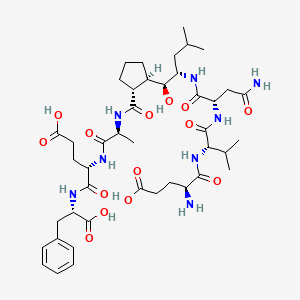
Carbocyclic Peptidomimetic
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbocyclic peptidomimetics are synthetic compounds designed to mimic the structure and function of natural peptides. Unlike traditional peptides, which are composed of amino acids linked by peptide bonds, carbocyclic peptidomimetics incorporate carbocyclic rings into their structure. This modification enhances their stability, bioavailability, and resistance to enzymatic degradation, making them valuable tools in medicinal chemistry and drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of carbocyclic peptidomimetics often involves the macrocyclization of linear peptides. Common methods include:
Lactam Formation: This traditional method involves the formation of amide bonds to create cyclic structures.
Azide-Alkyne Cycloadditions: This click chemistry approach is used to form triazole rings within the peptide structure.
Ring-Closing Metathesis: This method uses ruthenium-based catalysts to form carbon-carbon double bonds, creating cyclic structures.
Industrial Production Methods: Industrial production of carbocyclic peptidomimetics typically involves solid-phase peptide synthesis (SPPS) followed by cyclization reactions. SPPS allows for the efficient assembly of linear peptides, which can then be cyclized using the methods mentioned above .
Chemical Reactions Analysis
Types of Reactions: Carbocyclic peptidomimetics undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen or addition of hydrogen to form reduced compounds.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific functional groups present in the carbocyclic peptidomimetic. For example, oxidation can lead to the formation of ketones or alcohols, while reduction can produce alkanes or amines .
Scientific Research Applications
Carbocyclic peptidomimetics have a wide range of applications in scientific research:
Chemistry: Used as building blocks for the synthesis of complex molecules and as catalysts in various reactions.
Biology: Employed as probes to study protein-protein interactions and cellular processes.
Medicine: Developed as therapeutic agents for the treatment of diseases such as cancer, infectious diseases, and neurological disorders
Industry: Utilized in the development of new materials and as additives in various industrial processes.
Mechanism of Action
Carbocyclic peptidomimetics exert their effects by mimicking the structure and function of natural peptides. They interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The incorporation of carbocyclic rings enhances their binding affinity and selectivity, leading to improved therapeutic efficacy .
Comparison with Similar Compounds
Linear Peptidomimetics: These compounds lack the carbocyclic rings and are generally less stable and bioavailable.
Heterocyclic Peptidomimetics: These compounds incorporate heterocyclic rings (e.g., nitrogen, oxygen) instead of carbocyclic rings.
Uniqueness: Carbocyclic peptidomimetics are unique due to their enhanced stability, resistance to enzymatic degradation, and improved bioavailability compared to linear and heterocyclic peptidomimetics. These properties make them particularly valuable in drug development and therapeutic applications .
Properties
Molecular Formula |
C43H66N8O14 |
|---|---|
Molecular Weight |
919.0 g/mol |
IUPAC Name |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-4-amino-1-[[(1S,2S)-1-[(1R,2R)-2-[[(2S)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]cyclopentyl]-1-hydroxy-4-methylpentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C43H66N8O14/c1-21(2)18-29(48-41(62)30(20-32(45)52)49-42(63)35(22(3)4)51-39(60)27(44)14-16-33(53)54)36(57)25-12-9-13-26(25)38(59)46-23(5)37(58)47-28(15-17-34(55)56)40(61)50-31(43(64)65)19-24-10-7-6-8-11-24/h6-8,10-11,21-23,25-31,35-36,57H,9,12-20,44H2,1-5H3,(H2,45,52)(H,46,59)(H,47,58)(H,48,62)(H,49,63)(H,50,61)(H,51,60)(H,53,54)(H,55,56)(H,64,65)/t23-,25+,26+,27-,28-,29-,30-,31-,35-,36-/m0/s1 |
InChI Key |
SEJYUEISOCTKKB-SABPYFDQSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@@H]2CCC[C@H]2[C@@H]([C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)N)O |
Canonical SMILES |
CC(C)CC(C(C1CCCC1C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![c[RGDf-(S,R)-alpha-Dfm-F]](/img/structure/B10847464.png)
![c[YYAEGLEE]-NH2](/img/structure/B10847476.png)
![c[RGDf-(S)-alpha-TfmF]](/img/structure/B10847481.png)
![c[RGDf-(R)-N-Me-alpha-TfmF]](/img/structure/B10847484.png)
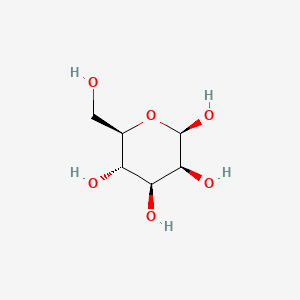
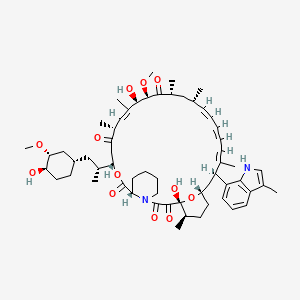
![[(1S,2R)-2-(1H-imidazol-5-yl)cyclopropyl]methanamine](/img/structure/B10847502.png)
![c[RGDf-(S)-N-Me-alpha-TfmF]](/img/structure/B10847512.png)
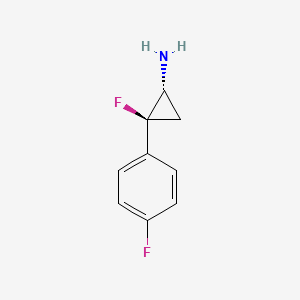
![N-Cycloheptyl-2-[4-(cyclopentylamino)piperidine-1-yl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B10847532.png)
![cyclo[DL-2Nal-DL-Arg-DL-Trp-DL-gGlu(NH2)(NH2)-DL-Nle-DL-Asp]](/img/structure/B10847540.png)
![cyclo[DL-2Nal-DL-Arg-DL-Trp-DL-gGlu(NH2)(NH2)-DL-Nle-DL-Glu]](/img/structure/B10847545.png)
![cyclo[DL-2Nal-DL-Arg-DL-Trp-DL-gGlu(NH2)(NH2)-DL-Nle-DL-Val]](/img/structure/B10847549.png)
